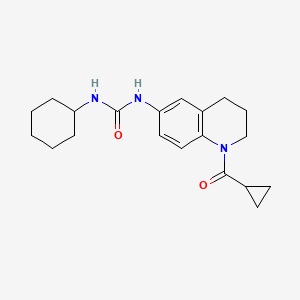
1-Cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic compound. It contains a total of 55 bonds, including 28 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and a variety of bond types. It includes a cyclohexyl group, a cyclopropanecarbonyl group, and a tetrahydroquinolin ring, all connected by a urea derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar urea group, while its reactivity could be affected by the aromatic ring and the various other functional groups present in the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives
Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives, including reactions with urea, showcasing the compound's utility in creating diverse chemical structures with potential biological activities Elkholy & Morsy, 2006.
Biginneli-Type Synthesis for Dihydropyrimidinones
Kolosov et al. (2015) explored the synthesis of tetrahydroquinolines through Biginelli-type reactions, providing insight into the compound's role in creating novel chemical structures Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015.
Nitrile Carboxamide Rearrangement Studies
Bischoff, Schroeder, and Gründemann (1982) investigated the nitrile carboxamide rearrangement involving cyclohexanone-2-carboxamide and cyan amide, highlighting the compound's role in facilitating complex chemical transformations Bischoff, Schroeder, & Gründemann, 1982.
Molecular and Structural Analysis
Analysis of Tetrahydroquinoline Derivatives
Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity, demonstrating the compound's potential in pharmaceutical applications Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Tetrahydroquinoline and Antimalarial Activity
Opsenica et al. (2015) synthesized tetraoxanes with tetrahydroquinoline structures and evaluated their antimalarial activity, showing the compound's relevance in developing antimalarial agents Opsenica, Radivojevic, Matić, Štajner, Knežević-Ušaj, Djurković-Djaković, & Šolaja, 2015.
Structural Analysis of Quinoline Derivatives
Dyachenko et al. (2019) studied the molecular and crystalline structures of a range of tetrahydroquinoline-3-carbonitriles, providing valuable insights into the structural properties of these compounds Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019.
Biological and Medicinal Applications
Antifungal Properties of Quinoline Derivatives
Gholap et al. (2007) synthesized and evaluated the antifungal properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, indicating the compound's potential in antifungal drug development Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007.
Synthesis of Quinoline Derivatives with Antiproliferative Activities
Mohareb et al. (2022) explored the synthesis of fused quinoline derivatives showing inhibitory effects against cancer cell lines, underscoring the compound's importance in cancer research Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could be quite varied. It’s possible that it could be studied for potential medicinal uses, given the biological activity of some similar compounds. Alternatively, it could be used as a starting point for the synthesis of other complex organic compounds .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h10-11,13-14,16H,1-9,12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVSFRRJQYJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)
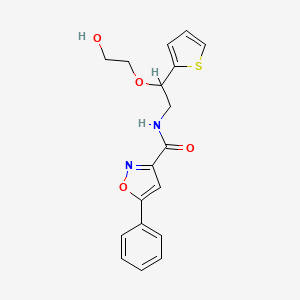
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)
![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)
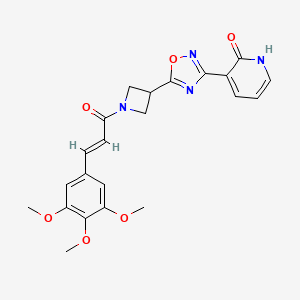
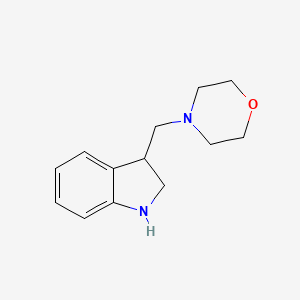
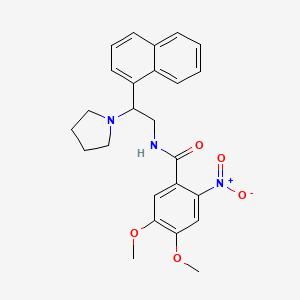
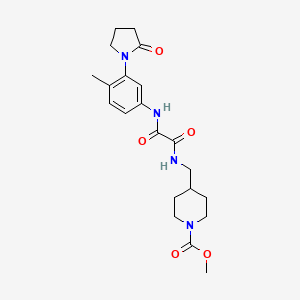
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)
![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)
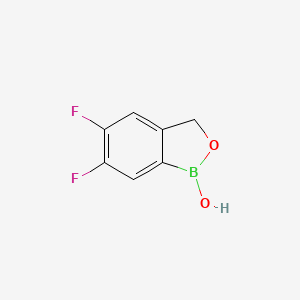
![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)